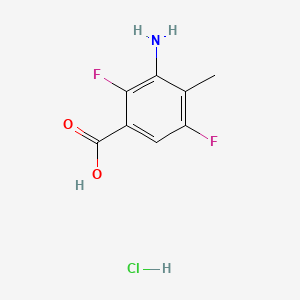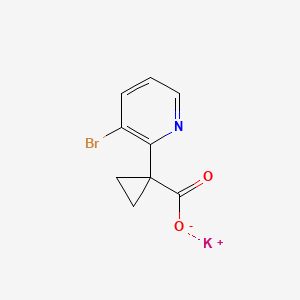
(R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reduction and amination steps.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-amino-2-(3,5-dichlorophenyl)acetaldehyde or 2-amino-2-(3,5-dichlorophenyl)acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol derivatives or ethers.
科学的研究の応用
Chemistry
In chemistry, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in binding studies with proteins and enzymes, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-amino-2-(3,5-dichlorophenyl)ethanol: The racemic mixture of the compound.
2-amino-2-(3,5-dichlorophenyl)acetic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This chiral specificity can lead to differences in pharmacological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
LRORZXIRKBZZAG-QMMMGPOBSA-N |
異性体SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CO)N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
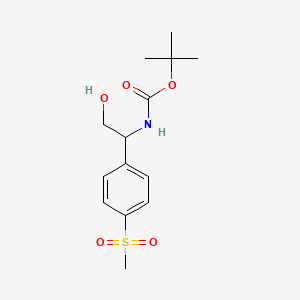
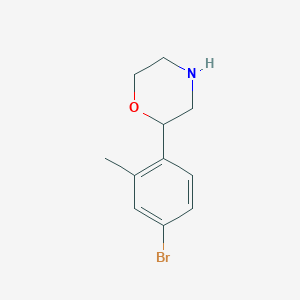


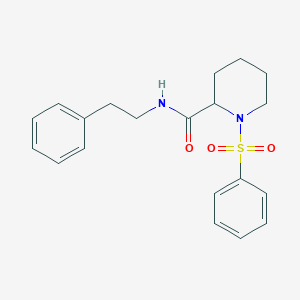

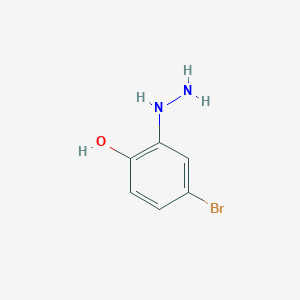
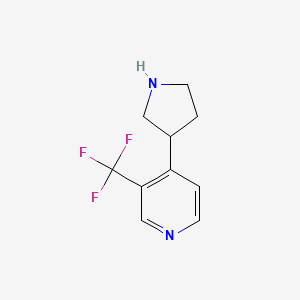
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
